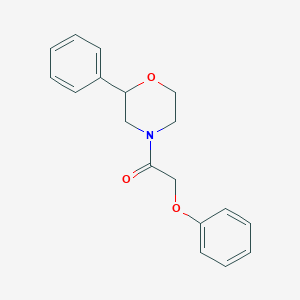

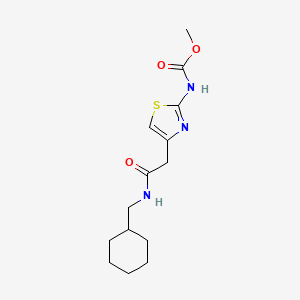

Methyl (4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl (4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are known for their wide range of biological activities .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds have been synthesized through various methods. For instance, substituted benzo[d]thiazol-2-ylcarbamates were synthesized by coupling substituted 2-amino benzothiazoles with other compounds .

科学的研究の応用

Antitumor and Antifilarial Activities

Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a related compound to the specified chemical, has shown potential as an antitumor and antifilarial agent. It inhibited the growth of L1210 leukemic cells with a notable IC50 value, indicating its cytotoxic activity primarily through mitotic blocking. This compound also demonstrated significant in vivo antifilarial activity against adult worms of Acanthocheilonema viteae in experimentally infected jirds, highlighting its dual potential in treating both cancer and filarial infections (Kumar et al., 1993).

Corrosion Inhibition

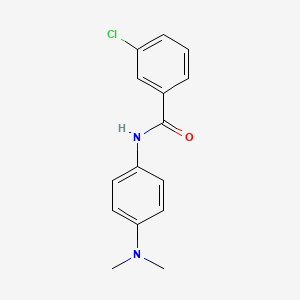

2-Amino-4-methyl-thiazole, closely related to the compound of interest, has been studied for its corrosion inhibition properties for mild steel in HCl solution. The research indicates that this compound significantly reduces corrosion, likely due to its strong adsorption on the steel surface, forming a protective barrier. This application is crucial in industrial settings to prolong the lifespan of metal structures and components (Yüce et al., 2014).

Antimicrobial and Antifungal Activities

Compounds containing thiazole and carbamate groups, similar to the chemical , have been synthesized and tested for antimicrobial and antifungal activities. These compounds have shown varying degrees of effectiveness against bacterial and fungal strains, indicating their potential use in developing new antibiotics and antifungal agents. The research points to the versatility of thiazole-carbamate structures in combating microbial infections (Koparir et al., 2011).

Molluscicidal Properties

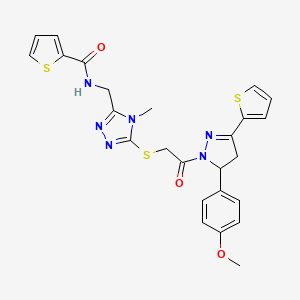

Research into thiazolo[5,4-d]pyrimidines, compounds structurally related to Methyl (4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, has uncovered their molluscicidal properties. These compounds have been effective against snails that are intermediate hosts of schistosomiasis, suggesting a potential role in controlling this parasitic disease by targeting its vectors (El-bayouki & Basyouni, 1988).

特性

IUPAC Name |

methyl N-[4-[2-(cyclohexylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3S/c1-20-14(19)17-13-16-11(9-21-13)7-12(18)15-8-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3,(H,15,18)(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJADDIZSEYMTJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC(=O)NCC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2670363.png)

![2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2670364.png)

![4-methyl-N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2670366.png)

![4-methoxy-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2670367.png)

![2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide](/img/structure/B2670368.png)

![N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2670369.png)

![9-Prop-2-enoyl-1-oxa-9-azaspiro[5.5]undec-2-en-4-one](/img/structure/B2670373.png)